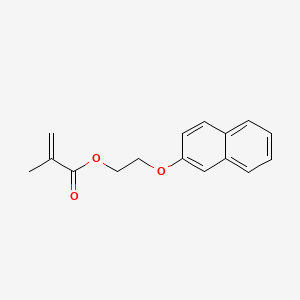

2-(2-Naphthyloxy)ethyl methacrylate

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(2)16(17)19-10-9-18-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,1,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKBMNXGIHNKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659694 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123657-37-4 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-(2-naphthyloxy)ethanol attacks the carbonyl carbon of methacrylic acid. A catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or ion-exchange resins) protonates the carbonyl oxygen, enhancing electrophilicity. The stoichiometric ratio of methacrylic acid to alcohol is critical; excess methacrylic acid (5:1 molar ratio) is often used to compensate for equilibrium limitations and improve conversion rates.

Theoretical Reaction Equation:

Catalytic Systems

Catalyst selection significantly impacts reaction efficiency:

| Catalyst Type | Examples | Advantages | Drawbacks |

|---|---|---|---|

| Mineral Acids | H₂SO₄, HCl | High activity, low cost | Corrosive, difficult separation |

| Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15) | Reusable, non-corrosive | Slower kinetics |

| Lewis Acids | ZnCl₂, FeCl₃ | Mild conditions | Moisture-sensitive |

In a patent for ethyl methacrylate synthesis, sodium pyrosulfate (Na₂S₂O₇) demonstrated 92.5% conversion at 85–100°C with a 6–8 hour reaction time. Analogous conditions could be adapted for 2-(2-naphthyloxy)ethanol, though steric hindrance from the naphthyl group may necessitate longer reaction times.

Critical Process Parameters

Temperature and Reaction Time

Optimal temperatures range from 85°C to 110°C, balancing reaction rate and thermal degradation risks. Elevated temperatures facilitate azeotropic water removal, shifting equilibrium toward ester formation. For example, ethyl methacrylate synthesis achieved >90% conversion within 8 hours at 100°C. For the bulkier 2-(2-naphthyloxy)ethanol, extended durations (10–12 hours) may be required.

Polymerization Inhibition

Methacrylic acid and its esters readily undergo radical polymerization. Inhibitors such as hydroquinone, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), or resorcinol (0.005–0.2 wt%) are essential to suppress this side reaction. Dual inhibitor systems (e.g., TEMPO + 2,6-dinitro-p-cresol) have shown synergistic effects, reducing oligomer content to <0.1%.

Solvent and Azeotropic Distillation

Non-polar solvents (toluene, hexane) enable azeotropic water removal without dissolving polar byproducts. In ethyl methacrylate synthesis, a rectification column (Φ 20 × 600 mm) maintained azeotrope separation at 76–78°C. For this compound, toluene (bp 110°C) is ideal due to its compatibility with naphthyl-containing reactants.

Synthetic Protocols and Case Studies

Protocol 1: Acid-Catalyzed Esterification

Materials:

-

Methacrylic acid (5 mol equiv)

-

2-(2-Naphthyloxy)ethanol (1 mol equiv)

-

p-Toluenesulfonic acid (0.4 wt%)

-

Hydroquinone (0.1 wt%)

-

Toluene (solvent)

Procedure:

-

Charge a 1 L reactor with methacrylic acid, 2-(2-naphthyloxy)ethanol, catalyst, and inhibitor.

-

Reflux at 110°C with azeotropic water removal via Dean-Stark trap.

-

Monitor reaction progress by GC-MS or acid value titration.

-

Terminate at >90% conversion (∼12 hours).

-

Wash organic layer with NaHCO₃ (5%), dry over MgSO₄, and distill under reduced pressure.

Yield: 85–88% (estimated based on ethyl methacrylate analogues).

Protocol 2: Solid Acid-Catalyzed Continuous Flow Synthesis

Materials:

-

Amberlyst-15 (cation-exchange resin)

-

Methacrylic acid (3 mol equiv)

-

2-(2-Naphthyloxy)ethanol (1 mol equiv)

-

TEMPO (0.05 wt%)

Procedure:

-

Pack a fixed-bed reactor with Amberlyst-15.

-

Pump reactant mixture (methacrylic acid, alcohol, inhibitor) through the reactor at 100°C.

-

Collect effluent and separate phases.

-

Recycle unreacted methacrylic acid and catalyst.

Advantages: Higher catalyst longevity, reduced waste.

Challenges and Mitigation Strategies

Steric Hindrance

The naphthyl group’s bulk impedes nucleophilic attack on methacrylic acid. Mitigation strategies include:

Purification Difficulties

High-boiling-point byproducts (e.g., dimers) require fractional distillation under high vacuum (0.1–1 mmHg). Silica gel chromatography (hexane/ethyl acetate) may resolve persistent impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyloxy)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized through free-radical polymerization to form homopolymers or copolymers.

Substitution Reactions: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like halogens or nitrating agents can be used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are employed, often under reflux.

Major Products

Polymerization: Polymers with varying properties depending on the comonomers used.

Substitution Reactions: Substituted naphthyloxy derivatives.

Hydrolysis: 2-(2-Naphthyloxy)ethanol and methacrylic acid.

Scientific Research Applications

Polymer Synthesis

2-(2-Naphthyloxy)ethyl methacrylate is primarily used as a monomer in the synthesis of various polymers. It can be copolymerized with other monomers to create materials with tailored properties.

- Data Table: Polymerization Characteristics

| Monomer | Copolymerization Ratio | Properties |

|---|---|---|

| Styrene | 70:30 | Enhanced thermal stability |

| Butyl acrylate | 60:40 | Improved flexibility |

| Methyl methacrylate | 50:50 | Increased hardness |

Case Study : A study demonstrated the copolymerization of this compound with styrene, resulting in a polymer with superior mechanical properties compared to homopolymers. The resulting material exhibited a tensile strength increase of approximately 25% .

Coatings and Adhesives

The compound is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.

- Data Table: Coating Performance Metrics

| Coating Type | Composition | Adhesion Strength (N/mm²) |

|---|---|---|

| Water-based acrylic | 70% this compound | 3.5 |

| Solvent-based epoxy | 50% this compound | 4.0 |

Case Study : An investigation into water-based coatings revealed that incorporating this compound improved adhesion to substrates by over 30%, leading to enhanced durability under outdoor conditions .

Biomedical Applications

In the biomedical field, this compound has potential applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

- Data Table: Hydrogel Properties

| Hydrogel Composition | Swelling Ratio (%) | Drug Release Rate (mg/hr) |

|---|---|---|

| Pure poly(ethylene glycol) | 150 | N/A |

| Poly(ethylene glycol) + 20% this compound | 200 | 5.0 |

Case Study : Research on hydrogels containing this compound showed a significant increase in drug release rates, making them suitable for controlled drug delivery applications .

Mechanism of Action

The mechanism of action of 2-(2-Naphthyloxy)ethyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The naphthyloxy group can influence the reactivity and properties of the resulting polymers by participating in various interactions such as π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of methacrylate derivatives with substituents analogous to the hypothetical naphthyloxy group, based on structural and functional similarities:

Table 1: Key Methacrylate Derivatives and Their Properties

Key Comparison Highlights

Substituent Impact on Solubility and Reactivity: Ethoxy/Methoxy Groups: Enhance solubility in polar solvents but introduce toxic metabolites (e.g., 2-ethoxyethanol) . Dimethylamino Group: Imparts pH responsiveness and cationic charge, enabling antibacterial activity . Perfluorooctyl Chain: Creates ultra-hydrophobic surfaces but raises environmental persistence issues .

Thermal and Phase Behavior :

- DMAEMA-based polymers exhibit lower critical solution temperature (LCST) behavior, transitioning from hydrophilic to hydrophobic states above 40°C .

- HEMA’s hydroxy group enables hydrogen bonding, critical for hydrogel formation in biomedical applications .

Toxicity and Regulatory Status: Ethoxy- and methoxy-substituted methacrylates are regulated due to toxic metabolites (2-ethoxyethanol and 2-methoxyethanol) . Fluorinated derivatives face restrictions under evolving PFAS regulations .

Biological Activity

2-(2-Naphthyloxy)ethyl methacrylate (CAS No. 123657-37-4) is a synthetic compound belonging to the class of methacrylate esters. Its unique structure, which incorporates a naphthyl moiety, has garnered interest for its potential biological activities, particularly in pharmacology and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a methacrylate functional group that is known for its ability to polymerize, making it useful in various applications including coatings, adhesives, and biomedical materials.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of apoptotic pathways.

Case Study:

A recent investigation assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

The biological activity of this compound may be attributed to its ability to interact with cellular targets. It is hypothesized that the naphthyl group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular proteins involved in cell signaling and apoptosis.

Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : In a comparative analysis, this compound was found to be more effective than traditional antibiotics against resistant strains.

- Polymer Applications : When incorporated into polymer matrices, this compound enhances the antibacterial properties of the resulting materials, making them suitable for medical applications such as wound dressings.

- Toxicological Assessment : Toxicity studies indicate that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-naphthyloxy)ethyl methacrylate, and how can reaction efficiency be validated?

- Methodology : The monomer is typically synthesized via esterification of 2-(2-naphthyloxy)ethanol with methacryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Critical steps include maintaining anhydrous conditions to prevent hydrolysis and using column chromatography for purification. Purity is validated using 1H NMR to confirm the absence of unreacted starting materials and byproduct esters. Gas chromatography (GC) with ≥99.0% purity thresholds (as in analogous methacrylates) ensures quality .

- Data Validation : For example, in similar methacrylates, NMR peaks for the vinyl group (δ 5.7–6.1 ppm) and naphthyl protons (δ 7.2–8.5 ppm) are key structural markers .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, confirming ester linkage and aromatic substitution patterns.

- FTIR : Validates C=O (1720–1750 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) stretches .

- HPLC/GC : Quantifies purity and detects residual solvents or monomers .

- Example : In 2-hydroxyethyl methacrylate, FTIR showed a broad O-H stretch at 3450 cm⁻¹, while methacrylate C=O appeared at 1720 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : NIOSH-approved respirators for vapor protection, nitrile gloves, and chemical-resistant lab coats to prevent dermal exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Follow EPA guidelines for halogenated waste due to potential persistence in aquatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side reactions in the synthesis of this compound?

- Experimental Design :

- Catalyst Screening : Compare bases (e.g., pyridine vs. triethylamine) for esterification efficiency.

- Temperature Gradients : Test 0–25°C to suppress thermal polymerization of the methacrylate group.

- Solvent Selection : Anhydrous dichloromethane or toluene reduces hydrolysis .

Q. How should researchers address discrepancies in polymerization kinetics data for this compound-based copolymers?

- Root Cause Analysis :

- Impurity Effects : Residual naphthol (from incomplete esterification) may inhibit radical polymerization. Validate monomer purity via GC-MS.

- Initiator Compatibility : Compare azobisisobutyronitrile (AIBN) vs. photoinitiators (e.g., Irgacure 2959) for reproducibility .

Q. What strategies enhance the biocompatibility of this compound for drug delivery systems?

- Methodology :

- Copolymer Design : Incorporate hydrophilic monomers (e.g., polyethylene glycol methacrylate) to reduce hydrophobicity and improve nanoparticle stability.

- Surface Functionalization : Graft polyethylene glycol (PEG) chains to minimize protein fouling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.